molecular formula C27H23N3O2 B6509235 ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901246-56-8

ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B6509235
CAS No.: 901246-56-8
M. Wt: 421.5 g/mol
InChI Key: FUNSBTLLNKSSRR-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a nitrogen-containing heterocyclic aromatic structure . They are known to exhibit a wide range of biological activities and are used in the development of various drugs . Pyrazoles, on the other hand, are a type of organic compound with a five-membered aromatic ring, containing two nitrogen atoms . They are also known for their diverse biological activities .


Synthesis Analysis

Quinolines can be synthesized through various methods, including Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of quinolines consists of a fused benzene and pyridine ring . Pyrazoles have a five-membered ring with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Quinolines participate in both electrophilic and nucleophilic substitution reactions . Pyrazoles can undergo various reactions such as N-alkylation, N-acylation, and reactions at the 3-position carbon .


Physical and Chemical Properties Analysis

Quinolines are weak tertiary bases and form salts with acids . They exhibit reactions similar to benzene and pyridine .

Mechanism of Action

The mechanism of action of quinoline and pyrazole derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards associated with quinolines and pyrazoles depend on their specific structures and should be evaluated on a case-by-case basis .

Future Directions

Quinolines and pyrazoles continue to be areas of interest in drug discovery due to their wide range of biological activities . Future research may focus on developing new synthetic methods and exploring new biological activities of these compounds .

Properties

IUPAC Name

ethyl 1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-4-32-27(31)20-11-14-24-22(15-20)26-23(16-28-24)25(19-9-5-17(2)6-10-19)29-30(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNSBTLLNKSSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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